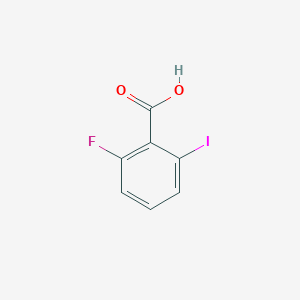

2-Fluoro-6-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FIO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCXAPWOBWWNRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369834 | |

| Record name | 2-Fluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-08-5 | |

| Record name | 2-Fluoro-6-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-6-iodobenzoic acid CAS number

An In-depth Technical Guide to 2-Fluoro-6-iodobenzoic Acid

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5), a key halogenated building block in modern organic synthesis and medicinal chemistry. We delve into its fundamental physicochemical properties, established synthetic and purification protocols, and critical applications, with a particular focus on its utility in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed methodologies to effectively utilize this versatile reagent in the laboratory.

Core Compound Identification and Properties

2-Fluoro-6-iodobenzoic acid is a disubstituted benzoic acid derivative featuring both fluorine and iodine atoms ortho to the carboxylic acid group. This unique substitution pattern imparts specific reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. The iodine atom provides a reactive handle for metal-catalyzed cross-coupling reactions, while the fluorine atom can modulate the electronic and metabolic properties of target molecules.

Physicochemical and Spectroscopic Data

The compound is typically supplied as a white to light yellow or brown crystalline powder.[1][2] Its core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 111771-08-5 | [3][4][5][6][7] |

| Molecular Formula | C₇H₄FIO₂ | [3][4][5] |

| Molecular Weight | 266.01 g/mol | [3][4][6] |

| Appearance | White to cream to yellow to pale brown powder | [1][2] |

| Melting Point | 121.5-130.5 °C (lit.) | [2][6] |

| Purity (Typical) | ≥97% | [6][7] |

| InChI Key | CYCXAPWOBWWNRK-UHFFFAOYSA-N | [6][7] |

| SMILES | O=C(O)C1=C(I)C=CC=C1F | [3][6] |

Structural confirmation is typically achieved through standard analytical techniques including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. Purity is most often assessed by High-Performance Liquid Chromatography (HPLC).[8]

Synthesis and Purification

While commercially available, understanding the synthesis of 2-Fluoro-6-iodobenzoic acid is crucial for process development and cost-benefit analysis in large-scale applications. A common laboratory-scale synthesis proceeds via directed ortho-metalation of a readily available precursor, 1-fluoro-3-iodobenzene.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Fluoro-6-iodobenzoic acid.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for directed ortho-metalation and carboxylation.[1]

-

Inert Atmosphere: Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet.

-

LDA Formation: Charge the flask with anhydrous diethyl ether (300 mL) and diisopropylamine (33.33 g, 330.00 mmol). Cool the solution to -70°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (120 mL of a solution, e.g., 2.5 M in hexanes) dropwise, maintaining the internal temperature below -65°C.

-

Stir the resulting lithium diisopropylamide (LDA) solution at -70°C for 1 hour.

-

ortho-Metalation: Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in anhydrous ether (100 mL). Add this solution dropwise to the LDA mixture at -70°C.

-

Stir the reaction mixture at -70°C for an additional hour. The lithium atom will selectively replace the proton between the fluorine and iodine atoms due to the directing effect of these halogens.

-

Carboxylation: Bubble dry carbon dioxide gas through the reaction mixture. The temperature will rise; maintain it at approximately -50°C for 1 hour.

-

Workup: Quench the reaction by adding deionized water (300 mL). Separate the aqueous layer.

-

Cool the aqueous layer in an ice bath and acidify to pH 1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.

-

Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with saturated brine (2 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Fluoro-6-iodobenzoic acid, typically as a yellow solid.[1] Further purification can be achieved by recrystallization if necessary.

Applications in Drug Discovery and Organic Synthesis

The primary value of 2-Fluoro-6-iodobenzoic acid lies in its role as a versatile intermediate.[1][8] The ortho-iodo and ortho-fluoro substituents make it an ideal substrate for constructing highly functionalized aromatic systems.

-

Cross-Coupling Reactions: The carbon-iodine bond is highly reactive towards palladium catalysts, making it an excellent electrophile in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings.[9][10] This is the most significant application in drug development for creating C-C, C-N, and C-O bonds.

-

Isocoumarin Synthesis: It can be used in one-pot regioselective syntheses of isocoumarins.[1]

-

Aryne Precursors: This molecule can serve as a precursor to generate reactive aryne intermediates, enabling access to unique chemical space.[11]

-

Precursor to Bioactive Molecules: By serving as a scaffold, it facilitates the synthesis of various active pharmaceutical ingredients (APIs), where the fluoro-iodophenyl moiety is a key structural element.[8]

Spotlight Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of biaryl structures.[12] 2-Fluoro-6-iodobenzoic acid is an excellent substrate due to the high reactivity of the C-I bond.

Catalytic Cycle Mechanism

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][12]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Causality of Steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of 2-fluoro-6-iodobenzoic acid. This is often the rate-limiting step and is facilitated by the weak C-I bond.[9]

-

Transmetalation: A base activates the boronic acid partner, forming a boronate species.[13] This species then transfers its organic group (Ar²) to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[10]

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized starting point and requires optimization for specific substrates.[9]

Materials:

-

2-Fluoro-6-iodobenzoic acid (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine Ligand (e.g., SPhos, 4 mol%)

-

Base (e.g., K₃PO₄, 3.0 eq.)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 10:1 v/v)

Procedure:

-

Setup: To a dry Schlenk flask under an argon atmosphere, add 2-fluoro-6-iodobenzoic acid, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

-

Inerting: Evacuate and backfill the flask with argon three times to ensure the atmosphere is inert. Oxygen can deactivate the palladium catalyst.[9]

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Transfer to a separatory funnel and acidify the aqueous layer with 1M HCl to a pH of ~2-3. This ensures the carboxylic acid product is protonated and will move to the organic layer.[9] c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting and Field Insights

-

Low Reactivity: The steric hindrance from the ortho-carboxylate group can slow the oxidative addition step. Using bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos can accelerate this step and improve yields.[9]

-

Protodehalogenation: A common side reaction is the replacement of the iodine atom with hydrogen, yielding 2-fluorobenzoic acid. This can be caused by impurities, protic solvents, or certain bases.[9] Using an anhydrous base like K₃PO₄ or Cs₂CO₃ and strictly anhydrous aprotic solvents can minimize this issue.[9]

-

Homocoupling: The formation of a biphenyl-2,2'-dicarboxylic acid derivative (from the starting material) or a biaryl from the boronic acid partner can occur. This is often promoted by the presence of oxygen or if the catalytic cycle is disrupted.[12] Ensuring thorough degassing and using robust catalysts can suppress this side reaction.

Safety and Handling

Proper handling of 2-Fluoro-6-iodobenzoic acid is essential for laboratory safety.

| Hazard Information | Description | Source(s) |

| GHS Pictogram | GHS07 (Exclamation Mark) | [11] |

| Signal Word | Warning | [6][11] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6][14] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6][14] |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or face shield (EN 166).[14]

-

Hand Protection: Chemical-resistant protective gloves.[14]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 136 approved respirator if dust is generated and exposure limits may be exceeded.[14]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[14]

Storage and Incompatibilities:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][15] Recommended storage is at 4°C, protected from light.[3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]

Conclusion

2-Fluoro-6-iodobenzoic acid is a high-value synthetic intermediate whose utility is firmly established in the fields of organic synthesis and pharmaceutical development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular frameworks. By understanding its synthesis, handling requirements, and the nuances of its application in key transformations like the Suzuki-Miyaura coupling, researchers can effectively leverage this compound to advance their scientific objectives. The protocols and insights provided herein serve as a robust foundation for the successful application of this versatile chemical building block.

References

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 0-0. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PMC. Retrieved from [Link]

Sources

- 1. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]

- 2. 2-Fluoro-6-iodobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. 30071-93-3 Cas No. | 3 | Matrix Scientific [matrix.staging.1int.co.uk]

- 6. 2-Fluoro-6-iodobenzoic acid 97 111771-08-5 [sigmaaldrich.com]

- 7. 2-Fluoro-6-iodobenzoic acid, 97% | Fisher Scientific [fishersci.ca]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 111771-08-5 | 2-Fluoro-6-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 12. Yoneda Labs [yonedalabs.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. fishersci.no [fishersci.no]

- 15. fishersci.com [fishersci.com]

2-Fluoro-6-iodobenzoic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-6-iodobenzoic Acid: Synthesis, Applications, and Experimental Protocols

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with halogenated aromatic building blocks. We will delve into the core characteristics of 2-Fluoro-6-iodobenzoic acid, moving beyond basic data to provide actionable insights into its synthesis, strategic applications, and safe handling. The methodologies described herein are grounded in established laboratory practices, ensuring reliability and reproducibility.

Core Physicochemical & Structural Characteristics

2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5) is a versatile bi-halogenated aromatic carboxylic acid. Its structure is notable for the ortho positioning of three distinct functional groups: a carboxylic acid, a fluorine atom, and an iodine atom. This specific arrangement dictates its unique reactivity and utility as a synthetic intermediate. The steric hindrance and electronic effects imparted by the bulky iodine and the highly electronegative fluorine atom are critical to its chemical behavior.

The compound typically appears as a yellow to light brown or off-white crystalline powder.[1][2][3] Its fundamental properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 266.01 g/mol | [2][4][5] |

| Molecular Formula | C₇H₄FIO₂ | [2][4][6] |

| CAS Number | 111771-08-5 | [1][4][6] |

| Melting Point | 123-126 °C | [1][2][5] |

| Boiling Point | 301.6 ± 27.0 °C (at 760 mmHg) | [7] |

| Density | ~1.96 - 2.1 g/cm³ | [2][7] |

| Appearance | Yellow to light brown powder | [1][2] |

| Solubility | Soluble in methanol | [2] |

| pKa | (Predicted) | N/A |

| LogP | 2.1 - 2.55 | [6][8] |

Synthesis Protocol: Ortho-Lithiation and Carboxylation

The synthesis of 2-Fluoro-6-iodobenzoic acid can be efficiently achieved via a directed ortho-metalation (DoM) strategy. The following protocol is adapted from established literature procedures and provides a reliable pathway to the target compound.[1]

Rationale of Experimental Design

The core of this synthesis relies on the principle of directed ortho-metalation. The fluorine atom in the starting material, 1-fluoro-3-iodobenzene, is a modest directing group. However, the use of a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures allows for the regioselective deprotonation at the C2 position, which is situated between the two halogens. The bulky iodine atom sterically disfavors deprotonation at the C4 position. Subsequent quenching of the resulting aryllithium intermediate with solid carbon dioxide (dry ice) introduces the carboxylic acid group at the desired position. This low-temperature, one-pot procedure is highly effective for achieving specific regioselectivity.

Synthesis Workflow Diagram

Caption: Directed ortho-metalation synthesis workflow for 2-Fluoro-6-iodobenzoic acid.

Step-by-Step Experimental Protocol

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel. Maintain a positive pressure of nitrogen throughout the reaction.

-

Base Preparation (LDA): To the flask, add anhydrous diethyl ether (300 mL) and diisopropylamine (33.3 g, 330 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (120 mL of a 2.5 M solution in hexanes, 300 mmol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of lithium diisopropylamide (LDA).

-

Lithiation: Prepare a solution of 1-fluoro-3-iodobenzene (22.2 g, 100 mmol) in anhydrous diethyl ether (100 mL). Add this solution dropwise to the LDA mixture at -78 °C.

-

Stir the reaction mixture at this temperature for 1-2 hours. Formation of the aryllithium intermediate is typically rapid.

-

Carboxylation: While maintaining the temperature at -78 °C, pass a steady stream of dry carbon dioxide gas through the reaction mixture, or add crushed, high-purity dry ice in small portions until the exothermic reaction ceases.

-

Allow the mixture to slowly warm to room temperature overnight with continuous stirring.

-

Workup and Isolation: Quench the reaction by carefully adding deionized water (300 mL). Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL) to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of ~1 by the dropwise addition of 4 M hydrochloric acid. A precipitate should form.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the organic extracts, wash with saturated brine (2 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 2-fluoro-6-iodobenzoic acid as a yellow solid.[1]

Strategic Applications in Drug Discovery and Organic Synthesis

The trifunctional nature of 2-fluoro-6-iodobenzoic acid makes it a powerful building block. The carboxylic acid provides a handle for amide coupling or esterification, while the two different halogens can be selectively functionalized in cross-coupling reactions.

Role as a Synthetic Precursor

This compound is a key intermediate for synthesizing more complex molecules.[9] The iodine atom is particularly susceptible to substitution via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), while the fluorine atom can enhance the metabolic stability and binding affinity of a final drug candidate.

Caption: Key synthetic applications derived from 2-Fluoro-6-iodobenzoic acid.

Synthesis of Isocoumarins

A notable application is the regioselective one-pot synthesis of isocoumarins, which are structural motifs found in many biologically active natural products.[1] By reacting 2-fluoro-6-iodobenzoic acid with terminal alkynes under palladium catalysis, researchers can control the reaction temperature to selectively form either isocoumarins or phthalides.[10] This demonstrates the compound's utility in constructing complex heterocyclic systems.

Utility in Medicinal Chemistry

In drug development, the introduction of fluorine into a molecule is a common strategy to block metabolic oxidation sites and improve pharmacokinetic properties. The iodine atom serves a dual purpose: it can be a crucial part of a pharmacophore, or it can be used as a handle for late-stage functionalization to rapidly generate compound libraries. Furthermore, the iodine can be replaced with a radioisotope (e.g., ¹²³I, ¹²⁵I, or ¹³¹I) for use in diagnostic imaging or radiotherapy.[9][11]

Analytical Characterization

To validate the successful synthesis and purity of the compound, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the three protons on the benzene ring, with characteristic splitting patterns due to H-H and H-F coupling. The carboxylic acid proton will appear as a broad singlet far downfield (δ > 10 ppm).

-

¹³C NMR: Will show seven distinct carbon signals, including the carboxyl carbon (~165-170 ppm) and the carbon atoms directly attached to fluorine and iodine, which will have characteristic chemical shifts and C-F coupling.

-

¹⁹F NMR: A single resonance, providing unambiguous confirmation of the fluorine atom's presence.

-

-

Infrared (IR) Spectroscopy: Key stretches will include a broad O-H band for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), and C-F/C-I stretches in the fingerprint region.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z 266, with a characteristic isotopic pattern for iodine.

Authoritative spectral data for 2-Fluoro-6-iodobenzoic acid can be found in public databases for comparison.[12]

Safety, Handling, and Storage

Proper handling of 2-Fluoro-6-iodobenzoic acid is essential to ensure laboratory safety. It is classified as a hazardous substance.

-

GHS Hazard Classification: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5][13][14]

-

Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles (EN 166 standard).[13][14]

-

Handling: Avoid generating dust. Use with adequate ventilation. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing.[15][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][15]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[13]

Conclusion

2-Fluoro-6-iodobenzoic acid is more than a simple chemical reagent; it is an enabling tool for innovation in the molecular sciences. Its well-defined reactivity, stemming from its unique substitution pattern, provides chemists with a reliable and versatile platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials. Understanding its properties, synthesis, and safe handling protocols is paramount for harnessing its full potential in research and development.

References

-

IndiaMART. (n.d.). 2-Fluoro 6-iodo benzoic acid, 98%, Powder. [Link]

-

Chemsrc. (n.d.). 2-Fluoro-6-iodobenzoic acid | CAS#:111771-08-5. [Link]

-

Wiley Science Solutions. (n.d.). 2-Fluoro-6-iodobenzoic acid. SpectraBase. [Link]

-

MySkinRecipes. (n.d.). 2-Fluoro-6-iodobenzoic acid. [Link]

-

LookChem. (n.d.). Exploring 2-Fluoro-6-Iodobenzoic Acid: Properties and Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Fluoro-6-iodobenzoic Acid in Modern Chemical Synthesis. [Link]

-

Protheragen. (2024). 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method. [Link]

Sources

- 1. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. 2-Fluoro-6-iodobenzoic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. scbt.com [scbt.com]

- 5. 2-Fluoro-6-iodobenzoic acid 97 111771-08-5 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. innospk.com [innospk.com]

- 8. 111771-08-5 | 2-Fluoro-6-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 9. 2-Fluoro-6-iodobenzoic acid [myskinrecipes.com]

- 10. ossila.com [ossila.com]

- 11. 2-Iodobenzoic Acid: Applications in Medicinal Chemistry and its Preparation Method_Chemicalbook [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. fishersci.no [fishersci.no]

- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 15. 2-Fluoro-6-iodobenzoic acid | CAS#:111771-08-5 | Chemsrc [chemsrc.com]

- 16. synquestlabs.com [synquestlabs.com]

A Comprehensive Technical Guide to 2-Fluoro-6-iodobenzoic Acid: Properties, Analysis, and Applications for the Research Scientist

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to achieving desired molecular architectures and biological activities. Among the vast arsenal of available reagents, halogenated benzoic acids stand out for their versatile reactivity and ability to modulate the physicochemical properties of target molecules. This guide provides an in-depth technical overview of 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5), a trifunctional building block of significant interest to researchers and drug development professionals.[1][2] We will delve into its core physical properties, provide field-proven experimental protocols for its characterization, and explore its synthetic utility, all grounded in the principles of scientific integrity and practical application.

Core Physicochemical Properties: A Quantitative Overview

2-Fluoro-6-iodobenzoic acid is a white to light brown crystalline powder.[3][4] Its unique substitution pattern, featuring a fluorine and an iodine atom ortho to the carboxylic acid group, imparts a distinct set of properties that are crucial for its application in synthesis. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions.[2]

A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FIO₂ | [3][5][6] |

| Molecular Weight | 266.01 g/mol | [3][5][6] |

| CAS Number | 111771-08-5 | [3][5][6] |

| Melting Point | 121.5-126 °C | [3][7][8] |

| Boiling Point | 301.6 ± 27.0 °C (Predicted) | [4] |

| Density | 1.9575 g/cm³ (Estimate) | [3][4] |

| Appearance | White to light brown powder | [3][4][8] |

| Solubility | Soluble in methanol | [3] |

| pKa | 1.93 ± 0.10 (Predicted) | [4] |

| LogP | 2.1285 (Calculated) | [6] |

Expert Insight: The predicted low pKa value is a direct consequence of the electron-withdrawing effects of the ortho-fluoro and -iodo substituents, which stabilize the carboxylate anion. This increased acidity can be a critical factor in designing purification strategies and understanding its reactivity in base-mediated reactions. The calculated LogP suggests moderate lipophilicity, a key parameter in drug design influencing membrane permeability and solubility.

Experimental Characterization: Self-Validating Protocols

Accurate characterization of starting materials is a cornerstone of reproducible research. Here, we provide detailed, field-proven protocols for determining two critical physical properties of 2-Fluoro-6-iodobenzoic acid: its melting point and pKa.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Causality: DSC is the gold standard for melting point determination as it provides a highly accurate and reproducible measurement of the temperature at which the solid-to-liquid phase transition occurs. The technique measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of the melting onset and peak.[9]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 5 to 15 mg of 2-Fluoro-6-iodobenzoic acid into a hermetic aluminum DSC pan.[7] Seal the pan using a crimper. This prevents sublimation and ensures accurate measurements.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. Utilize a nitrogen purge (20 cm³/min) to create an inert atmosphere and prevent oxidative degradation.[7]

-

Thermal History Erasure: Equilibrate the sample at -20°C. Perform a heat/cool/heat cycle by ramping the temperature to 150°C at a rate of 20°C/min, cooling back to -20°C at the same rate, and then reheating to 150°C. This step is crucial to remove any effects of the sample's prior thermal history, ensuring a uniform crystalline state.[7]

-

Data Acquisition: After the final cooling step, ramp the temperature from -20°C to 150°C at a controlled rate of 10°C/min. This slower ramp rate allows for better resolution of the melting transition.

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak in the resulting thermogram. The instrument's software can be used to calculate this value precisely.[7]

Trustworthiness: This protocol is self-validating through the initial thermal history erasure step, which ensures that the measured melting point is an intrinsic property of the material and not an artifact of its previous handling. The use of a reference pan and a controlled atmosphere minimizes experimental error.

pKa Determination by Potentiometric Titration

Causality: Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.[10] By monitoring the pH of a solution of the acid as a titrant (a strong base) is added, a titration curve is generated. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[3][11]

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10 to ensure accurate pH measurements.[4][11]

-

Solution Preparation: Prepare a 1 mM solution of 2-Fluoro-6-iodobenzoic acid. Due to its limited water solubility, a co-solvent such as methanol may be necessary. It is important to note that the measured pKa will be an apparent pKa in the chosen solvent system.[10] Prepare a standardized 0.1 M sodium hydroxide (NaOH) solution as the titrant.[4][11]

-

Titration Procedure: Place a known volume (e.g., 20 mL) of the 2-Fluoro-6-iodobenzoic acid solution in a beaker with a magnetic stirrer.[4][11] Immerse the calibrated pH electrode in the solution.

-

Initial Acidification: Add a small amount of 0.1 M hydrochloric acid (HCl) to lower the initial pH to around 1.8-2.0, ensuring the carboxylic acid is fully protonated.[4][11]

-

Titration: Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added. Continue the titration until the pH reaches approximately 12.[4][11]

-

Data Analysis: Plot the measured pH values against the volume of NaOH added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point. The pKa is the pH value at this half-equivalence point.

Trustworthiness: This protocol ensures reliability through the calibration of the pH meter and the use of standardized solutions. Performing the titration in triplicate and averaging the results will further enhance the accuracy and provide a measure of the experimental error.

Spectroscopic Signature: A Guide to Interpretation

Spectroscopic analysis is indispensable for confirming the identity and purity of 2-Fluoro-6-iodobenzoic acid. Below is a guide to interpreting its expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. Due to the substitution pattern, three distinct proton signals are anticipated. The integration of these signals should correspond to a 1:1:1 ratio. The chemical shifts will be downfield due to the electron-withdrawing nature of the substituents and the carboxylic acid group. Spin-spin coupling between the adjacent aromatic protons will result in characteristic splitting patterns (doublets, triplets, or more complex multiplets).

-

¹³C NMR: The carbon NMR spectrum will provide evidence for the seven carbon atoms in the molecule.[12] Due to molecular symmetry, five distinct signals are expected: one for the carboxylic carbon, and four for the aromatic carbons (with C2/C6 and C3/C5 being equivalent in the parent benzoic acid, but this symmetry is broken here).[12] The carboxylic carbon will appear significantly downfield (typically >165 ppm). The carbon attached to the iodine (C6) will be shielded relative to the other aromatic carbons, while the carbon attached to the fluorine (C2) will show a characteristic large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

-

O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid O-H stretching vibration.

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the carbonyl (C=O) stretch of the carboxylic acid dimer.

-

C-F Stretch: A strong absorption band in the region of 1200-1300 cm⁻¹ will be indicative of the C-F stretching vibration.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the aromatic ring.

-

Out-of-Plane Bending: The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region.

Synthetic Utility and Applications in Drug Discovery

The true value of 2-Fluoro-6-iodobenzoic acid lies in its synthetic versatility. The three distinct functional groups—the carboxylic acid, the fluorine atom, and the iodine atom—can be manipulated selectively to build complex molecular architectures.

-

Cross-Coupling Reactions: The iodine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations.[2] This allows for the facile introduction of aryl, alkynyl, alkenyl, and amino moieties at the 6-position, providing a powerful tool for library synthesis and lead optimization in drug discovery.

-

Carboxylic Acid Derivatization: The carboxylic acid group can be readily converted into a wide range of functional groups, such as esters, amides, and acid chlorides. This allows for the attachment of the 2-fluoro-6-iodophenyl moiety to other molecules of interest, making it a valuable synthon in multi-step syntheses.

-

Influence of Fluorine: The presence of the fluorine atom at the 2-position can significantly influence the biological properties of molecules derived from this building block. Fluorine can block metabolic oxidation, increase lipophilicity, and alter the pKa of nearby functional groups, all of which are important considerations in the design of new therapeutic agents.[1][2]

Crystal Structure and Solid-State Properties

Safety and Handling

2-Fluoro-6-iodobenzoic acid is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.

-

Hazard Statements: H315, H319, H335

-

Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338

Handling Recommendations:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust. Use a dust mask if necessary.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

2-Fluoro-6-iodobenzoic acid is a highly valuable and versatile building block for organic synthesis and drug discovery. Its unique combination of a carboxylic acid, a fluorine atom, and an iodine atom provides a rich platform for chemical manipulation. This guide has provided a comprehensive overview of its physical properties, detailed experimental protocols for its characterization, an interpretation of its spectroscopic signature, and an exploration of its synthetic utility. By understanding these fundamental aspects, researchers can effectively harness the potential of this important molecule to advance their scientific endeavors.

References

- DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons.

-

Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications. Available at: [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. Available at: [Link]

- EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer...

-

The Role of 2-Fluoro-6-iodobenzoic Acid in Modern Pharmaceutical Synthesis. Available at: [Link]

-

Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkat USA. Available at: [Link]

-

Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. ACS Publications. Available at: [Link]

-

The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. CrystEngComm (RSC Publishing). Available at: [Link]

-

The Essential Role of 2-Fluoro-6-iodobenzoic Acid in Modern Chemical Synthesis. Available at: [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

- Determination of Melting Point. Clarion University.

-

2-Fluoro-6-iodobenzoic acid. SpectraBase. Available at: [Link]

-

Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta-Halobenzoic Acids: A Two-Pathway Synthesis Study. PubMed Central. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]

- experiment (1) determination of melting points.

-

How Does DSC Measure Melting Point (Tm)? Chemistry For Everyone - YouTube. Available at: [Link]

-

CrystEngComm - RSC Publishing. Available at: [Link]

-

1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry. Available at: [Link]

-

Exploring 2-Fluoro-5-Iodobenzoic Acid: A Key Intermediate in Organic Synthesis. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Available at: [Link]

-

Benzoic acid, 2-iodo-. the NIST WebBook. Available at: [Link]

-

Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Available at: [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

-

2-Amino-6-fluoro-benzoic acid - Optional[13C NMR] - Spectrum. SpectraBase. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. scbt.com [scbt.com]

- 6. chemscene.com [chemscene.com]

- 7. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 8. people.sabanciuniv.edu [people.sabanciuniv.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 15. Impact of Halogen Substituent Nature and Position on the Structural and Energetic Properties of Carbamazepine Cocrystals with Meta‐Halobenzoic Acids: A Two‐Pathway Synthesis Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-iodobenzoic Acid for Pharmaceutical and Chemical Research

Introduction

2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5) is a halogenated benzoic acid derivative that serves as a critical building block in modern organic synthesis.[1][2] Its unique substitution pattern, featuring both a fluorine and an iodine atom on the aromatic ring, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and advanced materials.[3] For researchers in drug development and process chemistry, a thorough understanding of this compound's solubility is paramount. Solubility dictates reaction conditions, influences purification strategies like recrystallization, and is a critical determinant of a drug candidate's ultimate bioavailability.

This guide provides a comprehensive overview of the physicochemical properties and solubility characteristics of 2-Fluoro-6-iodobenzoic acid. It is designed to equip researchers, scientists, and drug development professionals with the technical data and field-proven insights necessary for its effective utilization. We will delve into its key properties, explore its solubility in various media, provide a detailed experimental protocol for solubility determination, and discuss the theoretical principles governing its behavior in solution.

PART 1: Physicochemical Profile

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. These parameters govern how the molecule interacts with itself and with solvent molecules. For 2-Fluoro-6-iodobenzoic acid, the interplay between the acidic carboxylic group, the electron-withdrawing fluorine, and the bulky, polarizable iodine atom defines its behavior.

Key physicochemical data for 2-Fluoro-6-iodobenzoic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄FIO₂ | [2] |

| Molecular Weight | 266.01 g/mol | [2][4] |

| Melting Point | 123-126 °C | [1][2] |

| Boiling Point | 301.6 ± 27.0 °C (Predicted) | [1][2] |

| Appearance | White to yellow or light brown powder/crystal | [1][2][5] |

| pKa (Predicted) | 1.93 ± 0.10 | [2] |

| Log P (Consensus) | 2.33 | [6] |

| Water Solubility (Predicted) | 163 mg/L (0.163 mg/mL) | [6] |

Expert Insights: The predicted pKa of 1.93 is significantly lower than that of benzoic acid (4.19), indicating that 2-Fluoro-6-iodobenzoic acid is a considerably stronger acid.[2][7] This is due to the inductive electron-withdrawing effects of the ortho-fluoro and ortho-iodo substituents, which stabilize the carboxylate anion. This strong acidity has profound implications for its aqueous solubility, which will be highly dependent on pH. The Log P value of 2.33 suggests a moderate lipophilicity, indicating that it will favor dissolution in organic solvents over water, a prediction confirmed by its low calculated water solubility.[6]

PART 2: Solubility Profile

A comprehensive solubility profile is essential for selecting appropriate solvents for synthesis, purification, and formulation. While exhaustive experimental data for 2-Fluoro-6-iodobenzoic acid is not widely published, we can infer its likely behavior based on its structure and data from similar substituted benzoic acids.[8][9]

Aqueous Solubility and the Effect of pH

As a strong organic acid, the aqueous solubility of 2-Fluoro-6-iodobenzoic acid is critically dependent on the pH of the medium.[10][11]

-

In Acidic Solutions (pH < pKa): At pH values below its pKa of ~1.93, the carboxylic acid group will be predominantly in its neutral, protonated form (-COOH).[10][12] This form is less polar and has limited ability to interact with water molecules, resulting in very low aqueous solubility, consistent with the predicted value of 0.163 mg/mL.[6]

-

In Basic Solutions (pH > pKa): As the pH increases above the pKa, the carboxylic acid group deprotonates to form the highly polar carboxylate anion (-COO⁻).[13] This charged species can participate in strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[14] Therefore, 2-Fluoro-6-iodobenzoic acid will be highly soluble in aqueous solutions of sodium bicarbonate, sodium hydroxide, and other bases.

This pH-dependent behavior is a direct application of Le Châtelier's principle to the dissociation equilibrium.[10]

Solubility in Organic Solvents

Based on the "like dissolves like" principle and data for analogous compounds, a qualitative solubility profile can be established.[15] The compound's moderate polarity and ability to act as a hydrogen bond donor suggest solubility in a range of common organic solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The carboxylic acid can form strong hydrogen bonds with the solvent's hydroxyl groups. It is reported to be soluble in Methanol.[2] |

| Polar Aprotic | DMSO, Acetonitrile, Acetone | Moderate to High | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions. Similar compounds like 2-iodobenzoic acid dissolve readily in acetone.[16] |

| Ethers | Diethyl ether, THF | Moderate | Ethers can act as hydrogen bond acceptors. |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solvents of intermediate polarity. |

| Aromatic | Toluene, Benzene | Low | While the benzene ring offers some compatibility, the polar functional groups limit solubility. Studies on substituted benzoic acids show lower solubility in these solvents.[17] |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Very Low / Insoluble | The significant difference in polarity between the solute and solvent prevents effective solvation. |

PART 3: Experimental Protocol for Solubility Determination

To provide actionable methodology, this section details the Equilibrium Shake-Flask Method , a gold-standard technique for determining thermodynamic solubility.[18][19] This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and measured accurately.

Objective

To determine the equilibrium solubility of 2-Fluoro-6-iodobenzoic acid in a selected solvent at a specific temperature (e.g., 25 °C).

Materials

-

2-Fluoro-6-iodobenzoic acid (solid, high purity)

-

Solvent of interest (e.g., Ethanol, HPLC grade)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-Fluoro-6-iodobenzoic acid to a glass vial. "Excess" is critical; ensure a visible amount of undissolved solid remains at the end of the experiment. This confirms that the solution is saturated.

-

Add a precise volume of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Causality Check: Using excess solid is the cornerstone of this method, as it ensures the dissolution-precipitation equilibrium is established.[18]

-

-

Equilibration:

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 150 rpm).

-

Allow the mixture to equilibrate for at least 24 hours. For compounds that may have slow dissolution kinetics or exist in different polymorphic forms, extending this to 48 or 72 hours is advisable.[19][20]

-

Self-Validation: To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h). If the measured concentration does not change significantly between these points, equilibrium is assumed.

-

-

Sample Separation:

-

Remove the vial from the shaker and let it stand for 30 minutes to allow larger particles to settle.

-

Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial. This step removes any fine particulate matter.[15]

-

Causality Check: Filtration is a mandatory step. Failure to remove microscopic solid particles will lead to an overestimation of solubility. The filter material must be chemically inert and should not absorb the solute.

-

-

Quantification via HPLC:

-

Prepare a series of standard solutions of 2-Fluoro-6-iodobenzoic acid of known concentrations in the same solvent.

-

Generate a calibration curve by injecting these standards into the HPLC and plotting the UV absorbance peak area against concentration. The curve must demonstrate linearity (R² > 0.99).

-

Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and record the peak area.

-

Calculate the concentration in the diluted sample using the calibration curve equation.

-

Multiply by the dilution factor to determine the final concentration of the saturated solution. This value is the equilibrium solubility.

-

Visualization of Experimental Workflow

Caption: Workflow for the Shake-Flask Equilibrium Solubility Determination Method.

Logical Relationships in Solubility Behavior

The interplay of a compound's properties and the solvent environment dictates its solubility. The following diagram illustrates these critical relationships for 2-Fluoro-6-iodobenzoic acid.

Caption: Factors influencing the solubility of 2-Fluoro-6-iodobenzoic acid.

Conclusion

2-Fluoro-6-iodobenzoic acid is a valuable synthetic intermediate whose utility is fundamentally governed by its solubility characteristics. Its strong acidic nature (pKa ≈ 1.93) dictates a pronounced pH-dependent aqueous solubility, being poorly soluble in acidic media and highly soluble under basic conditions. Its moderate lipophilicity (Log P ≈ 2.33) and hydrogen bonding capabilities suggest good solubility in polar organic solvents like methanol and DMSO, with limited solubility in nonpolar hydrocarbons. For precise, reliable solubility data, the equilibrium shake-flask method coupled with HPLC analysis is the recommended experimental approach. A thorough understanding of these principles enables researchers to optimize reaction conditions, streamline purification processes, and make informed decisions in the development of new chemical entities.

References

- pH and Solubility - AP Chem | Fiveable. (URL: _)

- Exploring 2-Fluoro-6-Iodobenzoic Acid: Properties and Applic

-

Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. ACS Publications. (URL: [Link])

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024). (URL: [Link])

-

17.6 pH Effects on Solubility - Chad's Prep®. (URL: [Link])

-

How does pH affect solubility? - askIITians. (2025). (URL: [Link])

-

The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. ResearchGate. (URL: [Link])

-

A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility - Pharmaceutical Sciences. (2024). (URL: [Link])

-

2-Fluoro-6-iodobenzoic acid | CAS#:111771-08-5 | Chemsrc. (URL: [Link])

-

16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). (URL: [Link])

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018). (URL: [Link])

-

The Effect of pH on Solubility - Chemistry Steps. (URL: [Link])

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures - AIP Publishing. (URL: [Link])

-

IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an. (2013). (URL: [Link])

-

Benzoic acid - Wikipedia. (URL: [Link])

-

Table of Acids with Ka and pKa Values* CLAS. (URL: [Link])

Sources

- 1. innospk.com [innospk.com]

- 2. 2-FLUORO-6-IODOBENZOIC ACID | 111771-08-5 [chemicalbook.com]

- 3. ossila.com [ossila.com]

- 4. 2-フルオロ-6-ヨード安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. L07924.06 [thermofisher.cn]

- 6. 111771-08-5 | 2-Fluoro-6-iodobenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 7. library.gwu.edu [library.gwu.edu]

- 8. researchgate.net [researchgate.net]

- 9. pubs.aip.org [pubs.aip.org]

- 10. fiveable.me [fiveable.me]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]

- 13. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]

- 14. How does pH affect solubility? - askIITians [askiitians.com]

- 15. benchchem.com [benchchem.com]

- 16. 2-Iodobenzoic acid: properties and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 19. enamine.net [enamine.net]

- 20. downloads.regulations.gov [downloads.regulations.gov]

A Technical Guide to the Spectral Analysis of 2-Fluoro-6-iodobenzoic Acid

Introduction: The Structural Significance of 2-Fluoro-6-iodobenzoic Acid

2-Fluoro-6-iodobenzoic acid (CAS No: 111771-08-5) is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery.[1][2] Its utility as a building block stems from the unique and orthogonal reactivity of its three distinct functional groups: the carboxylic acid, the fluorine atom, and the iodine atom. The ortho-substitution pattern creates steric and electronic effects that are crucial for directing subsequent chemical transformations. Understanding the precise molecular structure and electronic environment is paramount for its effective use, and this is where spectroscopic analysis provides an indispensable tool.

This technical guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-fluoro-6-iodobenzoic acid. While specific experimental spectra for this compound are not widely available in public databases, this guide will synthesize foundational spectroscopic principles and data from related structures to predict and interpret its spectral characteristics. Furthermore, we provide detailed, field-proven protocols for acquiring high-quality spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 2-fluoro-6-iodobenzoic acid, ¹H, ¹³C, and ¹⁹F NMR experiments each provide unique and complementary information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals for the three aromatic protons and the single carboxylic acid proton. The substitution pattern (1,2,3-trisubstituted) will lead to a complex splitting pattern for the aromatic protons. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often above 11 ppm, due to strong deshielding and hydrogen bonding.[3][4]

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 (para to -F) | ~7.4 - 7.6 | Triplet (t) | J(H4-H3) ≈ J(H4-H5) ≈ 8.0 |

| H-5 (ortho to -I) | ~7.1 - 7.3 | Doublet of doublets (dd) | J(H5-H4) ≈ 8.0, J(H5-H3) ≈ 1.0 |

| H-3 (ortho to -F) | ~7.0 - 7.2 | Doublet of doublets (dd) | J(H3-H4) ≈ 8.0, J(H3-H5) ≈ 1.0 |

| -COOH | > 11.0 | Broad Singlet (br s) | N/A |

Causality Behind Assignments:

-

H-4: This proton is situated between two other protons, leading to a triplet. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent iodine and the para-fluorine.

-

H-3 & H-5: These protons are coupled to H-4 (ortho coupling, large J value) and to each other (meta coupling, small J value), resulting in doublets of doublets. The specific chemical shifts will be subtly different due to the differing electronic influence of the adjacent fluorine versus iodine substituent.

-

-COOH: The acidic proton's chemical shift is highly dependent on solvent and concentration due to variations in hydrogen bonding.[3] Its signal may disappear upon shaking the sample with a drop of D₂O due to proton-deuterium exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts are heavily influenced by the electronegativity of the attached substituents (F, I, O).[5] The carbons directly bonded to fluorine will also exhibit splitting (¹JCF) due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (Proton Decoupled) |

| C=O | 165 - 170 | Singlet (s) |

| C-F | 160 - 165 | Doublet (d), ¹JCF ≈ 240-260 Hz |

| C-I | 90 - 95 | Singlet (s) |

| C-4 | 135 - 140 | Singlet (s) |

| C-5 | 130 - 135 | Singlet (s) |

| C-3 | 120 - 125 | Doublet (d), ²JCF ≈ 20-25 Hz |

| C-1 | 115 - 120 | Singlet (s) |

Causality Behind Assignments:

-

C=O: The carboxylic acid carbon is significantly deshielded by the two oxygen atoms and appears far downfield.[3][6]

-

C-F: The direct attachment to the highly electronegative fluorine atom causes a strong downfield shift and a large one-bond C-F coupling constant.

-

C-I: The "heavy atom effect" of iodine causes the signal for the carbon it is attached to, to be shifted significantly upfield compared to what would be expected based on electronegativity alone.

-

Aromatic CH Carbons (C-3, C-4, C-5): These carbons appear in the typical aromatic region (120-140 ppm). C-3 will show a smaller two-bond coupling to fluorine.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[7] For 2-fluoro-6-iodobenzoic acid, a single signal is expected for the fluorine atom. The chemical shift for aryl fluorides typically falls within the range of +80 to +170 ppm relative to CFCl₃. The signal will be split by the ortho-proton (H-3).

Table 3: Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm vs CFCl₃) | Predicted Multiplicity |

| Ar-F | -100 to -120 | Doublet of doublets (dd) |

Causality Behind Assignments:

-

The chemical shift is characteristic of a fluorine atom attached to an aromatic ring.[8]

-

The multiplicity will be a doublet of doublets due to coupling to the ortho proton H-3 (³JHF, typically 5-10 Hz) and the meta proton H-5 (⁴JHF, typically 0-3 Hz).

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra for a solid aromatic carboxylic acid.[9][10]

-

Sample Preparation:

-

Accurately weigh 10-20 mg of 2-fluoro-6-iodobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure solubility and to observe the acidic proton, which exchanges more slowly than in other solvents.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

-

Data Acquisition (¹H NMR):

-

Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm is typically sufficient.

-

Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Acquire a proton-decoupled ¹³C spectrum. A spectral width of 220-240 ppm is standard.[5]

-

A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition (¹⁹F NMR):

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine relative proton ratios.

-

Diagram: NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. For 2-fluoro-6-iodobenzoic acid, the key absorptions will be from the carboxylic acid group.[12]

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Description |

| 2500-3300 | O-H stretch | Carboxylic Acid | Very broad and strong, characteristic of a hydrogen-bonded dimer. |

| 1690-1720 | C=O stretch | Carboxylic Acid | Strong and sharp. Conjugation with the aromatic ring lowers the frequency. |

| 1600-1450 | C=C stretch | Aromatic Ring | Multiple medium to weak bands. |

| 1210-1320 | C-O stretch | Carboxylic Acid | Strong, coupled with O-H bend. |

| ~1100 | C-F stretch | Aryl Fluoride | Medium to strong intensity. |

Causality Behind Assignments:

-

O-H Stretch: The broadness of this peak is the hallmark of a carboxylic acid and is due to extensive intermolecular hydrogen bonding, which creates a wide range of vibrational energies.[13]

-

C=O Stretch: The position of the carbonyl stretch is sensitive to its electronic environment. As a benzoic acid derivative, it is conjugated with the aromatic ring, which lowers its vibrational frequency from that of a saturated aliphatic carboxylic acid (~1760 cm⁻¹).[12]

Experimental Protocol for FT-IR Spectroscopy (Thin Solid Film)

This method is rapid and suitable for qualitative analysis of solid samples.[14]

-

Sample Preparation:

-

Place a small amount (1-2 mg) of 2-fluoro-6-iodobenzoic acid in a small vial.

-

Add a few drops of a volatile solvent (e.g., methylene chloride or acetone) to completely dissolve the solid.

-

-

Film Deposition:

-

Using a pipette, place one or two drops of the solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).

-

Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument.

-

Acquire the sample spectrum.

-

-

Post-Analysis:

-

Clean the salt plate thoroughly with the solvent used for sample preparation, followed by a final rinse with a highly volatile solvent like acetone, and return it to a desiccator.

-

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Impact (EI) is a common ionization technique for relatively small, volatile organic molecules.[15][16]

Predicted Mass Spectrum Data (Electron Impact)

The molecular formula of 2-fluoro-6-iodobenzoic acid is C₇H₄FIO₂, with a monoisotopic mass of approximately 265.92 Da.[17]

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Ion Identity | Fragmentation Pathway |

| 266 | [M]⁺˙ | Molecular Ion |

| 249 | [M - OH]⁺ | Loss of hydroxyl radical |

| 221 | [M - COOH]⁺ | Loss of carboxyl radical |

| 139 | [M - I]⁺ | Loss of iodine radical |

| 94 | [C₆H₃F]⁺ | Loss of I and COOH |

Causality Behind Fragmentation:

-

Molecular Ion [M]⁺˙: The peak corresponding to the intact molecule after the loss of one electron. This peak should be reasonably intense.

-

[M - OH]⁺ and [M - COOH]⁺: These are characteristic fragmentation patterns for carboxylic acids.[18]

-

[M - I]⁺: The C-I bond is the weakest in the molecule and is prone to cleavage, leading to a significant peak corresponding to the loss of an iodine radical.

-

The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure by analyzing the masses of the lost neutral fragments.[19]

Experimental Protocol for Electron Impact Mass Spectrometry (EI-MS)

This protocol describes a typical procedure for analyzing a solid sample via a direct insertion probe.[20]

-

Sample Preparation:

-

Place a small amount of the crystalline sample (< 1 mg) into a capillary tube.

-

-

Instrument Setup:

-

Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Introduce the probe into the high-vacuum source of the instrument.

-

-

Data Acquisition:

-

Gradually heat the probe to volatilize the sample directly into the ionization chamber.

-

Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).[15]

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., quadrupole or time-of-flight).

-

Scan the desired mass range (e.g., m/z 50-400) to detect the molecular ion and its fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the major fragment ions and propose logical fragmentation pathways to confirm the molecular structure.

-

Diagram: Mass Spectrometry Logic

Caption: Ionization and key fragmentation pathways in EI-MS.

Conclusion

The comprehensive spectral analysis of 2-fluoro-6-iodobenzoic acid through NMR, IR, and MS provides a detailed and unambiguous confirmation of its chemical structure. The predicted data, rooted in fundamental spectroscopic principles, offers a clear roadmap for researchers. The ¹H, ¹³C, and ¹⁹F NMR spectra will precisely map the atomic connectivity and electronic environments, while IR spectroscopy confirms the presence of the critical carboxylic acid functional group. Finally, mass spectrometry validates the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. The experimental protocols detailed herein provide a robust framework for obtaining high-quality data, ensuring both the identity and purity of this versatile chemical building block for applications in research and development.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Fiveable. (n.d.). Electron-impact Ionization Definition. Organic Chemistry Key Term. Retrieved from [Link]

-

MSU Chemistry. (n.d.). Mass Spectrometry. Michigan State University. Retrieved from [Link]

-

Harrata, K. (n.d.). Mass Spectrometry Tutorial. Chemical Instrumentation Facility, University of Southern Mississippi. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

-

NMR Service. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Electronic Supplementary Information for: A photoredox-neutral Smiles rearrangement of 2-aryloxybenzoic acids. Retrieved from [Link]

-

Royal Society of Chemistry. (2013). Supplementary Information for: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). Spectroscopy Tutorial: Examples - Example 9. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]

-

Digital Commons @ University of Nebraska - Lincoln. (2012). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. 19Flourine NMR [chem.ch.huji.ac.il]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. rsc.org [rsc.org]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. fiveable.me [fiveable.me]

- 16. Mass Spectrometry [www2.chemistry.msu.edu]

- 17. chemscene.com [chemscene.com]

- 18. whitman.edu [whitman.edu]

- 19. scienceready.com.au [scienceready.com.au]

- 20. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

A Senior Application Scientist's Guide to the Synthesis of 2-Fluoro-6-iodobenzoic Acid

Introduction: The Strategic Importance of 2-Fluoro-6-iodobenzoic Acid in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into molecular scaffolds is a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-6-iodobenzoic acid has emerged as a pivotal building block in this endeavor. Its dual halogenation offers a unique combination of functionalities: the fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2] This guide provides an in-depth technical overview of the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid, grounded in the principles of the Sandmeyer reaction. We will explore the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical parameters for process optimization and safety.

Mechanistic Insights: The Sandmeyer Reaction for Aryl Iodide Synthesis

The conversion of a primary aromatic amine to an aryl iodide is a classic transformation in organic synthesis, proceeding through a two-step sequence: diazotization followed by iodide displacement.[3] This process is a variation of the Sandmeyer reaction.[4]

Step 1: Diazotization

The first step involves the reaction of the primary aromatic amine, in this case, 2-amino-6-fluorobenzoic acid, with nitrous acid (HNO₂) to form a diazonium salt.[5] Nitrous acid is unstable and is therefore generated in situ from the reaction of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl).[3]